4-Bromo-6,8-dimethoxyquinoline
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Overview
Description
4-Bromo-6,8-dimethoxyquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound This compound is characterized by the presence of bromine and methoxy groups at specific positions on the quinoline ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,8-dimethoxyquinoline typically involves the bromination of 6,8-dimethoxyquinoline. This can be achieved through electrophilic aromatic substitution reactions, where bromine is introduced to the quinoline ring in the presence of a suitable catalyst, such as iron(III) bromide (FeBr3).
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions under controlled conditions. The process requires careful monitoring of temperature, pressure, and reaction time to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-6,8-dimethoxyquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Substitution reactions can occur at the bromine or methoxy positions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Hydroquinoline derivatives
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its biological activity, including antimicrobial and antifungal properties.
Medicine: Research has investigated its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Bromo-6,8-dimethoxyquinoline exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with specific enzymes or receptors.
Comparison with Similar Compounds
4-Bromoquinoline
4-Bromo-5,8-dimethoxyquinoline
4-Bromo-6,7-dimethoxyquinoline
Properties
Molecular Formula |
C11H10BrNO2 |
---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
4-bromo-6,8-dimethoxyquinoline |
InChI |
InChI=1S/C11H10BrNO2/c1-14-7-5-8-9(12)3-4-13-11(8)10(6-7)15-2/h3-6H,1-2H3 |
InChI Key |
ZQRPMMUHPNRCOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C(=C1)OC)Br |
Origin of Product |
United States |
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